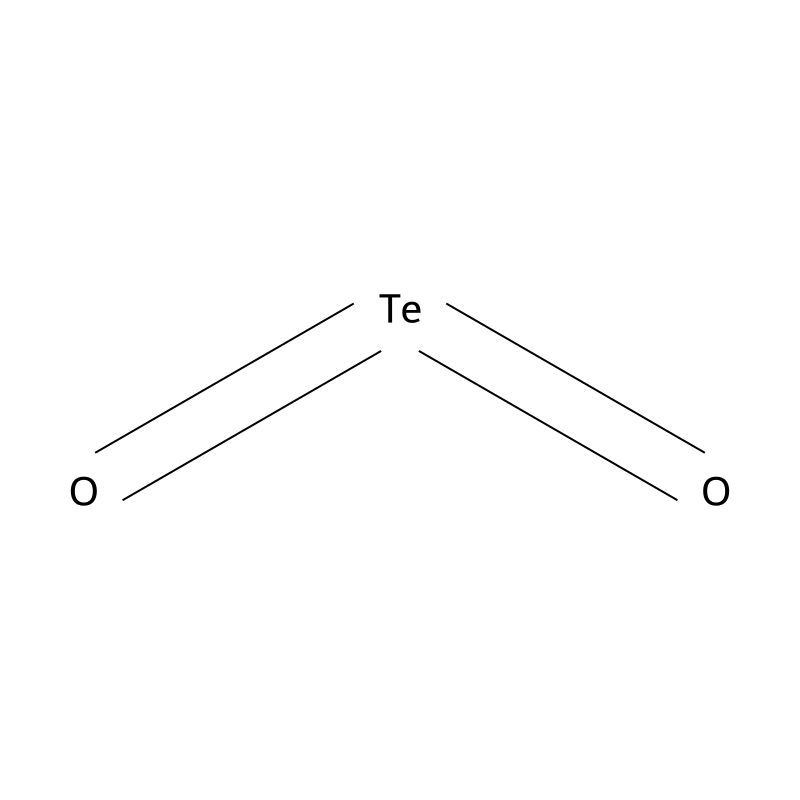

Tellurium dioxide

O2Te

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

O2Te

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Acousto-Optic Devices

Tellurium dioxide is a prominent material in acousto-optic devices. These devices utilize sound waves (acoustic energy) to control light beams. Tellurium dioxide's high refractive index and efficient acousto-optic interaction allow for precise manipulation of light. This property finds applications in:

- Deflection and modulation of laser beams for tasks like laser scanning, beam steering, and optical signal processing [Source: Tellurium Dioxide (TeO2) – Properties and Applications - AZoM, ]

- Development of high-speed optical switches for controlling light signals in optical communication systems [Source: Tellurium Dioxide (TeO2 or Paratellurite) - Del Mar Photonics, ]

Tellurite Glasses

Tellurium dioxide can be used to create specialized glasses known as tellurite glasses. These glasses exhibit unique properties compared to conventional silica glasses, including:

- High refractive index which allows for tighter light confinement, beneficial for applications like optical waveguides and fiber amplifiers [Source: TELLURIUM DIOXIDE - Ataman Kimya, ]

- Broader mid-infrared transmission making them suitable for applications like infrared sensors and spectroscopic analysis in this wavelength range [Source: Tellurium Dioxide - Wikipedia, ]

Researchers are actively exploring the potential of tellurite glasses for developing novel photonic devices for various scientific applications.

Nanostructured Tellurium Dioxide

Tellurium dioxide nanoparticles exhibit unique properties distinct from their bulk counterparts. Research is ongoing to explore their potential in various scientific fields, including:

- Development of biosensors due to their high surface area and ability to interact with biomolecules [Source: (PDF) Electrochemical and Optical Properties of Tellurium Dioxide (TeO2) Nanoparticles, ]

- Investigation of their catalytic properties for potential applications in chemical reactions and environmental remediation [Source: (same source as previous point)]

Tellurium dioxide, with the chemical formula TeO₂, is a solid oxide of tellurium that exists in two primary forms: paratellurite (α-TeO₂), which is colorless and tetragonal, and tellurite (β-TeO₂), a yellow orthorhombic mineral. The compound is notable for its amphoteric nature, allowing it to react both as an acid and a base depending on the surrounding environment. Tellurium dioxide has a melting point of approximately 732.6 °C and is characterized by its low solubility in water, although it can dissolve in strong acids and alkali metal hydroxides .

- Formation: It is produced by the combustion of tellurium in oxygen:

- Reactivity with Acids: Tellurium dioxide can react with strong acids to form tellurium salts. For example, it reacts with sulfuric acid:

- Reactivity with Bases: It can also react with strong bases, forming tellurites:

- Halogen Reactions: Tellurium dioxide reacts with halogens to produce tellurium halides, such as tellurium(IV) chloride:

Tellurium dioxide exhibits potential biological activity. It has been noted for its possible teratogenic effects, which can lead to birth defects upon exposure . Additionally, exposure to tellurium compounds can result in a garlic-like odor on the breath, attributed to the formation of diethyl telluride .

There are several methods for synthesizing tellurium dioxide:

- Combustion Reaction: The most common method involves burning elemental tellurium in oxygen.

- Dehydration of Tellurous Acid: Dehydrating tellurous acid (H₂TeO₃) yields tellurium dioxide.

- Thermal Decomposition: Heating basic tellurium nitrate (Te₂O₄·HNO₃) above 400 °C produces TeO₂ .

Tellurium dioxide has various applications across different fields:

- Optical Materials: It is used as an acousto-optic material due to its high refractive index and ability to transmit mid-infrared light.

- Glass Production: Tellurium dioxide can form glasses that are technologically significant for optical waveguides and fiber amplification due to their unique optical properties .

- Electronics: It finds use in electronic devices, particularly in applications requiring specific optical characteristics.

Research into the interactions of tellurium dioxide with other compounds reveals its amphoteric behavior and reactivity with both acids and bases. Studies have shown that it can form various salts and complexes depending on the reacting species involved. For instance, its interaction with sodium hydroxide leads to the formation of sodium tellurite .

Tellurium dioxide shares similarities with several other compounds, particularly those containing chalcogens. Here are some comparable compounds:

| Compound | Chemical Formula | Notable Characteristics |

|---|---|---|

| Selenium Dioxide | SeO₂ | Similar amphoteric properties; used in glassmaking |

| Sulfur Dioxide | SO₂ | Gaseous at room temperature; significant in environmental chemistry |

| Tellurous Acid | H₂TeO₃ | Precursor to tellurium dioxide; contains lower oxidation state of tellurium |

| Bismuth Trioxide | Bi₂O₃ | Used in electronics; exhibits semiconductor properties |

Tellurium dioxide's unique properties, such as its dual crystalline forms and specific optical characteristics, distinguish it from these similar compounds .